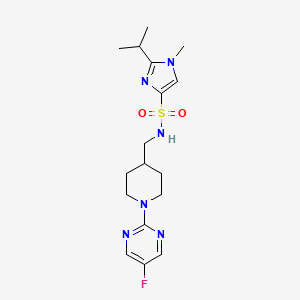
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H25FN6O2S and its molecular weight is 396.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a fluorinated pyrimidine substituent, an imidazole core, and a sulfonamide group, which may contribute to its biological properties. The presence of the fluorine atom is known to enhance metabolic stability and biological activity, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A comparative analysis of antimicrobial activity is presented in the following table:
| Compound | Zone of Inhibition (mm) | E. coli | P. aeruginosa | B. subtilis |
|---|---|---|---|---|
| 5a | 15 | 15 | 19 | 21 |
| 5b | 11 | 11 | 9 | 19 |
| 5c | 20 | 20 | 22 | 22 |
| Streptomycin | 28 | 28 | 32 | 31 |
This data suggests that imidazole derivatives can be effective alternatives to conventional antibiotics, with some showing comparable or superior activity to standard treatments like streptomycin .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within microbial cells. The imidazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. Additionally, the piperidine ring may enhance binding affinity to these targets, while the sulfonamide group could modulate pharmacokinetic properties.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Key Intermediates : The synthesis begins with the preparation of the fluorinated pyrimidine and piperidine derivatives through nucleophilic substitution reactions.
- Imidazole Formation : The imidazole core is constructed via cyclization reactions involving appropriate precursors.
- Sulfonamide Attachment : The final step involves attaching the sulfonamide group to the imidazole structure using acylation techniques.
These synthetic strategies are crucial for developing compounds with desired biological activities .
Case Studies
Recent studies have highlighted the potential of similar compounds in treating various diseases:
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Some imidazole derivatives exhibit anti-inflammatory properties, indicating their potential use in treating inflammatory diseases.
- Receptor Binding Studies : Interaction studies have demonstrated that these compounds can bind effectively to specific receptors implicated in various pathological conditions .
科学的研究の応用
Table 1: Structural Components
| Component | Description |
|---|---|
| Piperidine ring | Basic nitrogen-containing ring |
| 5-Fluoropyrimidine | Fluorinated pyrimidine enhancing activity |
| Imidazole sulfonamide | Sulfonamide group providing unique reactivity |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that imidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A related study demonstrated that certain substituted imidazoles displayed promising antibacterial effects against these pathogens .
Antitubercular Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has been evaluated for its antitubercular properties. Similar compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Antifungal Potential
Emerging research highlights the antifungal activity of imidazole derivatives. Compounds structurally related to this compound have demonstrated efficacy against various fungal strains, indicating a broad spectrum of antimicrobial activity .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of various imidazole derivatives, including those structurally similar to this compound. The results indicated that specific substitutions on the imidazole ring significantly enhanced activity against E. coli and S. aureus.
Case Study 2: Antitubercular Screening
In another investigation, a series of imidazole-containing compounds were screened for activity against Mycobacterium tuberculosis. The findings suggested that modifications to the piperidine moiety could improve potency, supporting further development of this compound class for tuberculosis treatment.
特性
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN6O2S/c1-12(2)16-22-15(11-23(16)3)27(25,26)21-8-13-4-6-24(7-5-13)17-19-9-14(18)10-20-17/h9-13,21H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTPRGAFBTWXMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














